![molecular formula C20H31N3O4S B5402803 N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5402803.png)
N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide (also known as TAK-659) is a small molecule inhibitor that has gained significant attention in the field of oncology. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising anti-tumor activity in preclinical studies.
作用機序
TAK-659 functions as a potent and selective inhibitor of BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in various B-cell malignancies. TAK-659 binds to the ATP-binding pocket of BTK and prevents its phosphorylation and activation, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell lymphoma cells and inhibit their proliferation. It has also been shown to reduce the production of cytokines and chemokines that promote inflammation and tumor growth. In preclinical studies, TAK-659 has demonstrated favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
実験室実験の利点と制限
One advantage of TAK-659 is its high potency and selectivity for BTK, which makes it a valuable tool for studying B-cell signaling pathways and their role in cancer. Another advantage is its ability to overcome resistance to other BTK inhibitors, which is a significant clinical challenge in the treatment of B-cell malignancies. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that enhance its anti-tumor activity. TAK-659 has been shown to synergize with other anti-cancer agents, such as lenalidomide and venetoclax, and further studies are needed to optimize these combinations. Another area of interest is the identification of biomarkers that predict response to TAK-659, which may help to personalize treatment for patients with B-cell malignancies. Finally, the clinical development of TAK-659 is ongoing, and further studies are needed to evaluate its safety and efficacy in patients with various types of cancer.
合成法
The synthesis of TAK-659 involves the reaction of 2-methoxy-5-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with 4-ethylpiperazine-1-sulfonyl chloride to yield the final product, TAK-659. The synthesis of TAK-659 has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.
科学的研究の応用
TAK-659 has been extensively studied for its anti-tumor activity in various preclinical models. It has been shown to inhibit the growth of B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and lenalidomide. Furthermore, TAK-659 has demonstrated efficacy in overcoming resistance to other BTK inhibitors, such as ibrutinib.
特性
IUPAC Name |
N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-3-22-11-13-23(14-12-22)28(25,26)17-9-10-19(27-2)18(15-17)20(24)21-16-7-5-4-6-8-16/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWINSYGYWTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。